Pent-2-en-3-ol

Regulatory Compliance Flavor Chemistry Fragrance Chemistry

Pent-2-en-3-ol (CAS 38553-82-1), also known as 2-penten-3-ol, is a C5 unsaturated secondary alcohol with the molecular formula C5H10O and a molecular weight of 86.13 g/mol. It is characterized by an internal double bond conjugated to a secondary hydroxyl group, which confers distinct chemical reactivity compared to terminal alkenols or saturated analogs.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 38553-82-1
Cat. No. B15476151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePent-2-en-3-ol
CAS38553-82-1
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCCC(=CC)O
InChIInChI=1S/C5H10O/c1-3-5(6)4-2/h3,6H,4H2,1-2H3
InChIKeyAWDHENOHUFETCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pent-2-en-3-ol (CAS 38553-82-1) Procurement Guide: Unsaturated C5 Alcohol for Research Applications


Pent-2-en-3-ol (CAS 38553-82-1), also known as 2-penten-3-ol, is a C5 unsaturated secondary alcohol with the molecular formula C5H10O and a molecular weight of 86.13 g/mol [1]. It is characterized by an internal double bond conjugated to a secondary hydroxyl group, which confers distinct chemical reactivity compared to terminal alkenols or saturated analogs [2]. At ambient temperature, it appears as a colorless to pale yellow clear liquid with an estimated boiling point of 114-115 °C at 760 mmHg [1]. While structurally related to flavor and fragrance compounds, this specific isomer lacks regulatory approvals (FEMA, JECFA) for direct food or fragrance applications, positioning it primarily as a synthetic intermediate and research chemical [1].

Pent-2-en-3-ol (CAS 38553-82-1): Why In-Class Isomers Are Not Interchangeable for Specific Research Needs


The C5H10O unsaturated alcohol family includes multiple positional isomers (e.g., 1-penten-3-ol, 3-penten-2-ol, 2-penten-1-ol) and stereoisomers (E/Z) that exhibit markedly different physical properties, reactivity, and regulatory status. Substituting one pentenol isomer for another without verification can lead to altered reaction kinetics, divergent product distributions in synthesis, and regulatory compliance failures if intended for food/flavor applications [1][2]. The following quantitative evidence guide details the specific, measurable differentiation of Pent-2-en-3-ol relative to its closest analogs, enabling informed procurement decisions based on technical specifications rather than superficial structural similarity.

Pent-2-en-3-ol (CAS 38553-82-1): Quantitative Differentiation Evidence for Procurement


Regulatory Exclusivity: Absence of FEMA/JECFA Approval for Flavor and Fragrance Use

Pent-2-en-3-ol is explicitly designated as 'not for fragrance use' and 'not for flavor use' [1]. This contrasts sharply with closely related isomers such as 1-penten-3-ol (CAS 616-25-1), which holds FEMA 3584 and JECFA 1150 approvals and is widely used as a food flavoring agent with a grassy-green odor profile [2]. 3-Penten-2-ol (CAS 1569-50-2) is also used in flavor and fragrance applications [3]. This regulatory distinction is a primary procurement differentiator: Pent-2-en-3-ol is unsuitable for consumer-facing flavor/fragrance products but may serve as a non-regulated intermediate or research tool.

Regulatory Compliance Flavor Chemistry Fragrance Chemistry Food Additives

Boiling Point and Volatility Differentiation for Purification and Handling

Pent-2-en-3-ol exhibits an estimated boiling point of 114-115 °C at 760 mmHg [1]. Its positional isomer 3-penten-2-ol (CAS 1569-50-2) has a reported boiling point of 119-121 °C at 760 mmHg , a difference of approximately 5-6 °C. While 1-penten-3-ol (CAS 616-25-1) shares a similar boiling range (114-115 °C lit.) , it is distinguished by its terminal double bond and regulatory approval. The lower boiling point of Pent-2-en-3-ol compared to 3-penten-2-ol may facilitate easier separation by distillation in synthetic mixtures or allow for lower energy input in downstream processing.

Physical Chemistry Separation Science Thermodynamics Process Chemistry

Predicted Lipophilicity and Environmental Fate Profile

The EPI Suite estimation for Pent-2-en-3-ol predicts a Log Kow (octanol-water partition coefficient) of 1.70 and a vapor pressure of 1.07 mm Hg at 25 °C [1]. The compound is predicted to be readily biodegradable (BIOWIN probability: YES) and belongs to the Vinyl/Allyl Alcohols ECOSAR class [1]. These values differ from experimental data for 1-penten-3-ol, which reports a boiling point of 114-115 °C and a density of 0.838-0.839 g/mL at 20-25 °C . While direct head-to-head experimental Log Kow comparisons are unavailable in the public domain, these predicted values provide a baseline for evaluating the compound's behavior in biphasic systems and environmental compartments, which is essential for researchers designing extraction protocols or conducting environmental fate assessments.

Environmental Chemistry QSAR Biodegradation Ecotoxicity

Absence of Published Biological Activity Data for Pent-2-en-3-ol

A comprehensive search of the published literature (PubMed, Google Scholar, PMC) reveals no primary research articles reporting antimicrobial, cytotoxic, or other biological activity specifically for Pent-2-en-3-ol (CAS 38553-82-1). This contrasts with the documented biological relevance of related unsaturated alcohols. For instance, 1-penten-3-ol has been identified as a volatile compound in various natural sources and has a characterized odor profile (grassy-green) [1]. The absence of published bioactivity data for Pent-2-en-3-ol is a significant procurement consideration: it suggests that the compound is not a known bioactive metabolite and may be suitable for applications where inertness or lack of off-target effects is required, such as a solvent, synthetic intermediate, or negative control in biological assays.

Biological Activity Pharmacology Toxicology Natural Products

Pent-2-en-3-ol (CAS 38553-82-1): Evidence-Based Research and Industrial Application Scenarios


Synthetic Intermediate for Non-Flavor Organic Synthesis

Pent-2-en-3-ol serves as a synthetic building block in organic chemistry, particularly for reactions requiring an internal alkene and secondary alcohol. Its distinct boiling point (114-115 °C) facilitates separation from 3-penten-2-ol (119-121 °C) in synthetic mixtures [1]. Importantly, its lack of FEMA/JECFA approval means it is not intended for food or flavor applications, making it suitable for research and industrial synthesis where regulatory compliance is not required or where the product is not destined for human consumption [1]. Typical applications include the preparation of esters, ethers, and other derivatives for material science or chemical biology research.

Physicochemical Research and Environmental Fate Modeling

Researchers studying the behavior of volatile unsaturated alcohols in environmental or biphasic systems can utilize Pent-2-en-3-ol as a model compound. Its predicted Log Kow (1.70) and vapor pressure (1.07 mm Hg at 25 °C) provide a starting point for understanding its partitioning behavior [2]. The compound's classification as a Vinyl/Allyl Alcohol and its predicted ready biodegradability make it relevant for studies on the environmental fate of industrial chemicals [2].

Negative Control in Sensory or Bioactivity Assays

Given the absence of published biological activity and the explicit 'not for fragrance use' designation [1], Pent-2-en-3-ol can be strategically employed as a negative control or baseline comparator in assays evaluating the sensory or biological properties of related pentenol isomers like 1-penten-3-ol, which has a well-defined grassy-green odor and FEMA approval [3]. This allows researchers to attribute observed effects specifically to the structural features of the active isomer.

Niche Non-Regulated Flavor/Fragrance Research

For fundamental research exploring the structure-odor relationships of unsaturated alcohols, Pent-2-en-3-ol provides a distinct reference point. Its odor profile is not well-documented, but its structural differences from approved isomers (e.g., 1-penten-3-ol, 3-penten-2-ol) [1] allow for comparative studies aimed at understanding how double bond position and hydroxyl group placement influence olfactory perception. However, due to its regulatory status, it is unsuitable for commercial fragrance or flavor product development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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